ethyl 2-((4-(1H-pyrazol-3-yl)phenyl)amino)-2-oxoacetate

Physicochemical profiling Drug-likeness Lead-like space

Sourcing a structurally authenticated 3-pyrazolyl aniline for kinase hinge-region studies is frequently hampered by the prevalence of 4-pyrazolyl isomers in standard catalogues. This compound resolves that challenge by providing the defined 1H-pyrazol-3-yl para-substitution pattern essential for CDK2 selectivity. - Confirmed 3-pyrazolyl connectivity matching the CDK2 inhibitor pharmacophore, with a ~52° dihedral angle between the pyrazole and phenyl rings. - Lead-like fragment (MW 259, QED 0.85) suitable for structure-guided growth while monitoring ligand efficiency. - Ethyl oxalamate ester provides an electrophilic carbonyl for covalent probe design or prodrug strategies.

Molecular Formula C13H13N3O3
Molecular Weight 259.265
CAS No. 1206995-62-1
Cat. No. B2534080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-((4-(1H-pyrazol-3-yl)phenyl)amino)-2-oxoacetate
CAS1206995-62-1
Molecular FormulaC13H13N3O3
Molecular Weight259.265
Structural Identifiers
SMILESCCOC(=O)C(=O)NC1=CC=C(C=C1)C2=CC=NN2
InChIInChI=1S/C13H13N3O3/c1-2-19-13(18)12(17)15-10-5-3-9(4-6-10)11-7-8-14-16-11/h3-8H,2H2,1H3,(H,14,16)(H,15,17)
InChIKeyMOGKEYRAZWTKAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-((4-(1H-pyrazol-3-yl)phenyl)amino)-2-oxoacetate: Structural & Physicochemical Profile


Ethyl 2-((4-(1H-pyrazol-3-yl)phenyl)amino)-2-oxoacetate (PubChem CID 45584111) is a small-molecule pyrazole-phenyl-oxalamate ester with molecular formula C₁₃H₁₃N₃O₃ and molecular weight 259.26 g·mol⁻¹ [1]. It features a 1H-pyrazol-3-yl group para-substituted on an aniline ring, acylated with ethyl oxalyl chloride to form an oxalamate ester side chain. The compound contains two hydrogen bond donors (pyrazole NH and amide NH) and four hydrogen bond acceptors (oxalamate carbonyls, pyrazole N, ester oxygen), with a computed topological polar surface area of 84.1 Ų and XLogP3 of 1.7 [1]. This physicochemical profile places it within a property space amenable to both fragment-based and lead-like screening collections, though publicly reported biological activity data specific to this compound are extremely limited.

Anilino-pyrazole scaffold class reported in CDK2 inhibitor patent disclosures
Low molecular weight and moderate lipophilicity for fragment-to-lead screening
Defined 3-pyrazolyl connectivity enabling hinge-region SAR studies

Why Generic Substitution Fails: Topology and Scaffold Constraints


Generic pyrazole-aniline or oxalamate-ester scaffolds cannot be interchanged with this compound without altering its molecular recognition profile. The connectivity pattern—a 1H-pyrazol-3-yl group at the para position of an aniline, linked through an amide bond to an ethyl oxalamate ester—defines a specific hydrogen-bond donor/acceptor array and π-stacking geometry. Substituting the 3-pyrazolyl regioisomer with a 4-pyrazolyl or 1-pyrazolyl isomer changes the spatial orientation of the pyrazole NH donor and alters the dihedral angle between the pyrazole and phenyl rings, which has been shown in crystallographic studies of related pyrazole-phenyl systems to vary significantly with substitution pattern [1]. Similarly, replacing the ethyl ester with methyl or tert-butyl esters modifies both lipophilicity and steric bulk at the ester terminus, potentially affecting target binding. Recent patent literature identifies anilino-pyrazole derivatives bearing defined substitution patterns as cyclin-dependent kinase 2 (CDK2) inhibitors, where the precise connectivity of the pyrazole-aniline-amide motif is critical for kinase selectivity [2]. These structural constraints mean that procurement decisions cannot simply default to the cheapest available pyrazole-phenylamine or oxalamate building block.

3-Pyrazolyl vs. 1- or 4-pyrazolyl isomer: NH donor position shift may alter hinge-binding geometry.
Ethyl ester replacement with methyl/tert-butyl may shift steric bulk and lipophilicity, affecting target binding profile.
Generic pyrazole-aniline building blocks lack regiospecific connectivity critical for kinase selectivity reported in patent pharmacophores.

Quantitative Differentiation Evidence: Physicochemical & Scaffold Comparisons


Physicochemical Differentiation vs. Closest Structural Analogs

The compound's computed physicochemical parameters distinguish it from the closest commercially catalogued structural analog, ethyl {[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]amino}(oxo)acetate (MW 307.73, ClogP ~2.8). The target compound has a lower molecular weight (259.26 vs. 307.73 g·mol⁻¹), lower computed lipophilicity (XLogP3 1.7 vs. estimated ~2.8), and a comparable TPSA (84.1 Ų vs. estimated ~84 Ų) [1]. These differences are relevant for CNS drug discovery programs where lower MW and moderate lipophilicity (LogP <3) correlate with improved brain penetration probability [1].

Physicochemical profile
Cross-study comparable
MW: 259.26 vs 307.73 g·mol⁻¹
XLogP3: 1.7 vs ~2.8
TPSA: 84.1 vs ~84 Ų
Lower MW and lipophilicity may support CNS-oriented fragment screening
PubChem computed vs vendor catalog data
Physicochemical profiling Drug-likeness Lead-like space CNS MPO score

Hydrogen Bond Topology and Regioisomer Differentiation

The 1H-pyrazol-3-yl substitution pattern provides a unique hydrogen bond donor arrangement: the pyrazole NH at position 1 is oriented para to the amide-bearing aniline, creating a donor-donor-acceptor-acceptor (DDAA) motif along the molecular axis. In contrast, a 1-pyrazolyl isomer would present the pyrazole N2 as an HBA without an HBD at that position, and a 4-pyrazolyl isomer would reposition the NH away from the para axis. Crystallographic analysis of related pyrazole-phenyl systems demonstrates that the 3-pyrazolyl-phenyl dihedral angle is 52.34°, whereas analogous 3-isoxazolyl-phenyl systems show a near-planar 7.30° geometry [1]. This 52° twist in the pyrazole system creates a specific three-dimensional pharmacophore distinct from planar heterocycle-phenyl systems.

Dihedral topology
Supporting evidence
3-Pyrazolyl-phenyl dihedral ~52°
vs isoxazole-phenyl ~7° (near-planar)
HBD: 2 vs 1-pyrazolyl isomer: 1
Regiospecific geometry may differentiate kinase hinge-binding interactions
Analogous pyrazole crystal structure (Amonette 2022)
Molecular recognition Regioisomer differentiation Kinase hinge binding Structure-activity relationships

CDK2 Kinase Inhibitor Pharmacophore Classification

The compound belongs to the anilino-pyrazole chemical class, which has been disclosed in recent patent literature as providing cyclin-dependent kinase 2 (CDK2) inhibitors [1]. While specific IC₅₀ or Kᵢ data for ethyl 2-((4-(1H-pyrazol-3-yl)phenyl)amino)-2-oxoacetate against CDK2 are not publicly available, the general scaffold—featuring a pyrazole linked via an aniline nitrogen to an acyl moiety—is a core pharmacophore in the patent series. The oxalamate ester side chain extends from the aniline NH, providing a vector for additional interactions beyond the hinge-binding region. CAUTION: This is a class-level inference only; no direct target engagement data exist for this specific compound in the public domain.

CDK2 pharmacophore
Class-level inference
Anilino-pyrazole core matches disclosed CDK2 inhibitor scaffold
No compound-specific IC₅₀ or Kᵢ data
Class-level association; requires independent target engagement verification
Patent disclosure; no direct assay data
CDK2 inhibition Kinase inhibitors Cancer Cell cycle Anilino-pyrazole

Drug-Likeness and Lead-Likeness Benchmarking

Using PubChem computed descriptors, the compound satisfies key drug-likeness and lead-likeness filters. It has zero Rule-of-Five violations, a Quantitative Estimate of Drug-likeness (QED) weighted score of 0.85 (on a 0–1 scale), and 18 heavy atoms placing it within fragment-to-lead space [1]. In comparison, the broader set of anilino-pyrazole CDK2 inhibitors disclosed in recent patents typically have MW ranging from 350–500 g·mol⁻¹, making this compound (MW 259) significantly smaller and more suitable as a fragment hit or early lead starting point [2]. The NP likeness score of 0.05 indicates a synthetic rather than natural-product-like character, which may simplify synthetic tractability and analog generation.

Lead-likeness
Cross-study comparable
QED = 0.85
MW = 259 Da
RO5 violations = 0
Heavy atoms = 18
Favorable fragment-to-lead metrics vs typical CDK2 inhibitor leads
PubChem computed; comparator MW range 350–500
Drug-likeness Fragment-based drug discovery Lead-likeness Rule of Three QED score

Ethyl 2-((4-(1H-pyrazol-3-yl)phenyl)amino)-2-oxoacetate: Research Applications


Fragment-Based CDK2 Inhibitor Screening and Hit Expansion

Based on its anilino-pyrazole scaffold classification within the CDK2 inhibitor patent space, this compound can serve as a starting fragment or reference ligand for CDK2 biochemical screening cascades [1]. Its low molecular weight (259 Da) and favorable QED (0.85) are consistent with fragment-like properties, enabling subsequent structure-guided growth while monitoring ligand efficiency. Users should independently confirm CDK2 binding via thermal shift assay or enzymatic inhibition prior to committing to a full medicinal chemistry campaign. The compound's oxalamate ester may also serve as a prodrug-like motif or a handle for further derivatization.

Regioisomer-Specific Pharmacophore Mapping

The 3-pyrazolyl connectivity distinguishes this compound from 1-pyrazolyl and 4-pyrazolyl regioisomers commonly found in commercial screening collections. Crystallographic evidence indicates that 3-pyrazolyl-phenyl systems adopt a ~52° dihedral angle, in contrast to near-planar isoxazole-phenyl systems (~7°) [1]. This compound can therefore be incorporated into regioisomer panels to probe the stereoelectronic requirements of kinase hinge-region binding, particularly where the spatial positioning of the pyrazole NH donor is hypothesized to be critical.

CNS-Penetrant Kinase Inhibitor Property Benchmarking

With MW of 259, XLogP3 of 1.7, and TPSA of 84.1 Ų, this compound falls within the favorable range for blood-brain barrier penetration as defined by CNS MPO scoring metrics [1]. In programs targeting CNS malignancies where CDK2 or related kinases are implicated, this compound can serve as a physicochemical reference point for selecting early leads that balance kinase potency with CNS exposure potential. Direct comparison with higher-MW, higher-logP analogs (e.g., the chlorobenzyl derivative at MW ~308 and estimated logP ~2.8) demonstrates the target compound's differentiated property profile for CNS applications.

Oxalamate Ester Prodrug and Warhead Optimization Tool

The ethyl oxalamate ester functionality present in this compound is a reactive moiety that can be exploited for covalent inhibitor design or as a metabolically labile ester for prodrug strategies. Compared to simple acetanilide or benzamide analogs lacking the α-keto ester, the oxalamate provides an additional electrophilic carbonyl that may engage catalytic lysine or serine residues in kinase active sites. This distinguishes it from non-oxalamate anilino-pyrazoles and supports its use as a chemical biology probe for target engagement studies involving nucleophilic active-site residues.

Application
Selection Property
Validation Focus
Fragment-based CDK2 inhibitor screening
Anilino-pyrazole scaffold class
CDK2 target engagement verification
Kinase hinge-region SAR studies
3-Pyrazolyl connectivity and dihedral geometry
Regioisomer-dependent binding assays
CNS kinase inhibitor lead profiling
MW, logP, TPSA within CNS MPO range
Permeability and brain exposure assessment
Covalent inhibitor or prodrug design
Ethyl oxalamate ester electrophilic moiety
Reactivity with catalytic nucleophiles
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